
Amdinocillin-d12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mecillinam-d12, also known as Amdinocillin-d12, is a deuterium-labeled analogue of Mecillinam. Mecillinam is an extended-spectrum penicillin antibiotic belonging to the amidinopenicillin class. It specifically targets penicillin-binding protein 2, making it effective against Gram-negative bacteria . The deuterium labeling in Mecillinam-d12 enhances its stability and allows for detailed pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mecillinam-d12 involves the incorporation of deuterium atoms into the Mecillinam molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The key steps include:
Starting Material: The synthesis begins with the preparation of the azepan-1-yl-d12 intermediate.
Coupling Reaction: The intermediate is then coupled with the penicillin core structure under controlled conditions.
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods: Industrial production of Mecillinam-d12 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis using industrial reactors.
Catalysis: Use of organic alkali as a catalyst to enhance reaction efficiency.
Purification: Industrial purification methods such as recrystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions: Mecillinam-d12 undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution at the beta-lactam ring.
Hydrolysis: The beta-lactam ring can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Acids and Bases: For hydrolysis reactions.
Oxidizing and Reducing Agents: For specific oxidation and reduction reactions.
Major Products: The major products formed from these reactions include various derivatives of Mecillinam-d12, depending on the specific reagents and conditions used .
Scientific Research Applications
Mecillinam-d12 has a wide range of applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Used in the development of new antibiotics and in quality control processes
Mechanism of Action
Mecillinam-d12 exerts its effects by binding to penicillin-binding protein 2 in the bacterial cell wall. This binding inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death. The deuterium labeling does not alter the mechanism of action but allows for detailed studies of the drug’s pharmacokinetics and metabolism .
Comparison with Similar Compounds
Mecillinam: The non-deuterated form of Mecillinam-d12.
Pivmecillinam: An orally active prodrug of Mecillinam.
Ampicillin: Another beta-lactam antibiotic with a broader spectrum of activity
Uniqueness: Mecillinam-d12 is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic and metabolic studies. This makes it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C15H23N3O3S |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[(2,2,3,3,4,4,5,5,6,6,7,7-dodecadeuterioazepan-1-yl)methylideneamino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C15H23N3O3S/c1-15(2)11(14(20)21)18-12(19)10(13(18)22-15)16-9-17-7-5-3-4-6-8-17/h9-11,13H,3-8H2,1-2H3,(H,20,21)/t10-,11+,13-/m1/s1/i3D2,4D2,5D2,6D2,7D2,8D2 |
InChI Key |
BWWVAEOLVKTZFQ-XILZLENISA-N |
Isomeric SMILES |
[2H]C1(C(C(C(N(C(C1([2H])[2H])([2H])[2H])C=N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



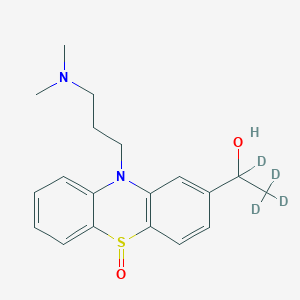



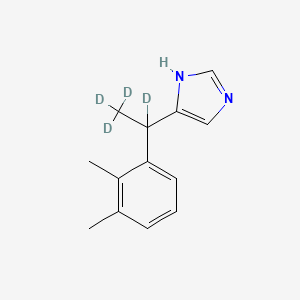
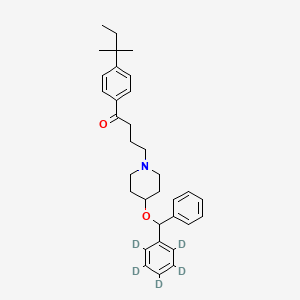
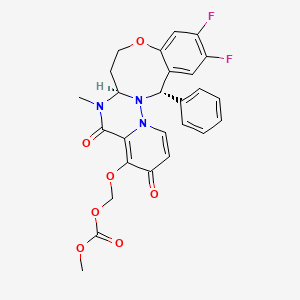
![(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12416094.png)
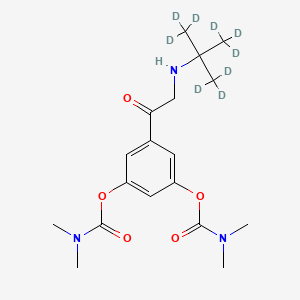
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12416100.png)
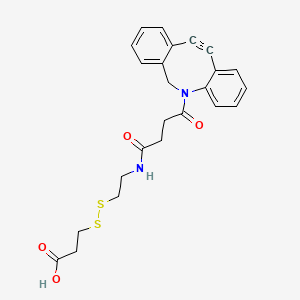

![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12416147.png)
